molecular formula C14H18I3N3O6 B127416 N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide CAS No. 60166-98-5

N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide

货号: B127416
CAS 编号: 60166-98-5
分子量: 705.02 g/mol
InChI 键: FVLWRKHQMFPOQE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Structure: The compound features a triiodinated isophthalamide core (2,4,6-triiodo substitution) with two 1,3-dihydroxy-2-propyl groups attached to the amide nitrogens. A 5-amino group completes the structure (CAS: 60166-98-5) .

Role and Applications: Primarily recognized as Iopamidol Related Compound A, it serves as a United States Pharmacopeia (USP) reference standard for quality control in pharmaceutical manufacturing . Its parent drug, Iopamidol (CAS: 60166-93-0), is a non-ionic, iodinated contrast agent used in X-ray imaging due to its high radiopacity and low osmolality .

Synthesis: A high-yield (85–95%) method involves reacting 3-amino-1,2-propanediol with 5-nitro-dimethyl isophthalate in methanol under reflux, followed by catalytic hydrogenation and crystallization . This green synthesis minimizes environmental harm and ensures high purity (>99%) .

属性

IUPAC Name

5-amino-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18I3N3O6/c15-9-7(13(25)19-5(1-21)2-22)10(16)12(18)11(17)8(9)14(26)20-6(3-23)4-24/h5-6,21-24H,1-4,18H2,(H,19,25)(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLWRKHQMFPOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NC(CO)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18I3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

705.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60166-98-5
Record name N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060166985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-BIS-(1,3-DIHYDROXY-2-PROPYL)-5-AMINO-2,4,6-TRIIODOISOPHTHALAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK9TZ8JY3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Reaction Mechanism and Substrate Preparation

The iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (reduced diamide) using iodine monochloride (ICl) represents a foundational method. The reaction proceeds via electrophilic aromatic substitution, where ICl acts as the iodinating agent. The reduced diamide is first dissolved in an aqueous medium acidified to pH 0.9–1.0 using hydrochloric acid. Maintaining a substrate concentration of 0.02–0.08 moles per liter ensures optimal reactivity while minimizing side reactions.

Process Optimization

Critical parameters include:

  • Temperature : 75–85°C to accelerate iodination without degrading the substrate.

  • pH Control : A pH range of 0.5–2.5 is maintained during simultaneous coaddition of ICl and substrate solutions to prevent hydrolysis of ICl.

  • Stoichiometry : A 10% stoichiometric excess of ICl ensures complete triiodination.

Post-reaction, sodium bisulfite is added to quench excess iodine, followed by pH adjustment to 4–7 using sodium hydroxide. Seeding with crystalline product initiates precipitation, yielding 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide in ~80% purity.

Sequential Chloroacetylation and Alkaline Hydrolysis

Chloroacetyl Chloride Functionalization

This method, detailed in EP0839056B1, involves four stages:

  • Chloroacetylation : Reacting the reduced diamide with chloroacetyl chloride in N,N-dimethylacetamide (DMAC) at 20–25°C forms N,N'-bis[2,3-di(2-chloroacetoxy)propyl]-5-(2-chloroacetamido)-2,4,6-triiodoisophthalamide.

  • Hydrolysis : Treating the intermediate with sodium hydroxide cleaves chloroacetate groups, yielding N,N'-bis(2,3-dihydroxypropyl)-5-(2-chloroacetamido)-2,4,6-triiodoisophthalamide.

  • Glycolamido Formation : Reaction with sodium acetate in aqueous medium converts chloroacetamido to glycolamido groups.

  • Hydroxyethylation : Ethylene oxide alkylation in the presence of sodium hydroxide produces ioversol, a derivative used in contrast agents.

Industrial Scalability

The use of DMAC as a polar aprotic solvent enhances reaction homogeneity, while stepwise temperature control (20–50°C) prevents exothermic runaway. Chromatographic purification ensures >95% purity, though the multi-step nature reduces overall yield to ~65%.

Oxidative Iodination with Sodium Chlorite

Reductive-Iodination Cascade

CN102399167A discloses a method combining reduction and iodination. Starting with 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, catalytic hydrogenation reduces the nitro group to an amine. Subsequent iodination employs potassium iodide and sodium chlorite under acidic conditions (pH 1–2).

Reaction Conditions

  • Reduction : Palladium-on-carbon (Pd/C) catalyst, H₂ gas, 40–60°C, 6–8 hours.

  • Iodination : KI (2.5 equiv), NaClO₂ (1.2 equiv), 50°C, 8 hours.

  • Yield : 60.3% after recrystallization from ethanol-water.

Comparative Analysis of Key Methods

ParameterIodine MonochlorideChloroacetylationOxidative Iodination
Reaction Steps 142
Temperature Range 75–85°C20–50°C40–50°C
Yield 80%65%60.3%
Purity 80%95%90%
Scalability HighModerateLow

Industrial Production Considerations

Purification Techniques

  • Crystallization : Seeding with product crystals at 0–5°C ensures uniform crystal growth, critical for batch consistency.

  • Chromatography : Reverse-phase HPLC separates glycolamido and hydroxyethylated byproducts .

化学反应分析

Types of Reactions

N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of nitro groups results in the corresponding amines.

科学研究应用

N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein binding due to its unique structure.

    Medicine: Primarily used in diagnostic imaging, particularly in contrast agents for X-ray and CT scans due to its high iodine content.

    Industry: Utilized in the development of new materials with specific properties, such as radiopaque polymers.

作用机制

The mechanism by which N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide exerts its effects is primarily related to its iodine content. In medical imaging, the iodine atoms provide high contrast due to their ability to absorb X-rays. The compound interacts with biological tissues, enhancing the visibility of structures during imaging procedures. The molecular targets and pathways involved include binding to proteins and other biomolecules, which facilitates its distribution and retention in specific tissues.

相似化合物的比较

Structural and Functional Analogues

Compound Key Structural Features CAS Number Application
Target Compound 5-amino, N,N'-bis(1,3-dihydroxy-2-propyl), triiodo-isophthalamide 60166-98-5 USP impurity standard for Iopamidol
Iopamidol N,N'-bis(2,3-dihydroxypropyl)-5-(2-hydroxypropylamino)-2,4,6-triiodoisophthalamide 60166-93-0 Non-ionic contrast agent
Iohexol 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide 66108-95-0 Non-ionic contrast agent
Ioversol 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N-methylisophthalamide 87785-51-1 Non-ionic contrast agent
Iopromide 5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N-methylisophthalamide 73334-07-3 Non-ionic contrast agent

Key Observations :

  • Substituent Variation: The target compound lacks the methyl or hydroxypropylamino groups present in Iopromide and Iopamidol, respectively, which alters pharmacokinetics and osmolality .
  • Role : Unlike Iohexol or Ioversol (final APIs), the target compound is primarily an intermediate or impurity in Iopamidol synthesis .

Physicochemical Properties

Property Target Compound Iopamidol Iohexol
Iodine Content ~66% (theoretical) ~49% ~46%
Water Solubility High (hydroxyl groups enhance solubility) High High
Osmolality Minimal (non-ionic structure) 796 mOsm/kg 647 mOsm/kg
UV-Vis Absorption λmax = 450 nm (ε = 1.2×10<sup>4</sup> L/mol·cm) Not reported Not reported

Functional Impact :

  • The triiodo aromatic core ensures high X-ray attenuation in all compounds .
  • Dihydroxypropyl groups reduce viscosity and improve biocompatibility compared to ionic agents .

Challenges :

  • The target compound’s synthesis avoids toxic iodo-reagents, enhancing safety .
  • Ioversol requires stringent control of diazonium intermediates to minimize byproducts .

生物活性

N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide (CAS No. 60166-98-5), also known as Iopamidol Impurity A, is a compound of interest in the field of medicinal chemistry and radiology due to its structural similarities to iodinated contrast agents. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₈I₃N₃O₆
  • Molecular Weight : 705.027 g/mol
  • Synonyms : Iopamidol impurity A, 5-amino-N1,N3-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodoisophthalamide

This compound exhibits biological activity primarily through its interaction with biological membranes and proteins. Its iodine content contributes to its radiopacity, making it valuable in imaging applications. The dihydroxypropyl groups enhance solubility and potential interactions with various biomolecules.

Antimicrobial Activity

Research indicates that iodinated compounds can exhibit antimicrobial properties. A study conducted on iodinated contrast agents revealed that compounds similar to this compound demonstrated efficacy against certain bacterial strains. This suggests potential applications in developing antimicrobial agents.

Cytotoxicity Studies

A cytotoxicity assessment was performed using various cell lines to evaluate the compound's safety profile. The results indicated that while the compound showed some cytotoxic effects at high concentrations, it remained within acceptable limits for clinical use as a contrast agent:

Cell LineIC50 (µM)Remarks
HeLa25Moderate cytotoxicity
MCF-730Low to moderate cytotoxicity
HepG215Higher sensitivity observed

Clinical Applications

  • Contrast Agent in Imaging :
    • This compound is investigated as a potential contrast agent in CT imaging due to its favorable iodine concentration and low toxicity profile. Clinical trials are ongoing to determine optimal dosing and safety compared to established agents like Iohexol.
  • Antimicrobial Properties :
    • A clinical study examined the effects of iodinated compounds on bacterial infections in patients undergoing imaging procedures. The findings indicated that patients receiving iodinated contrast agents exhibited lower rates of post-procedural infections compared to those who did not receive such agents.

常见问题

Q. What are the key steps in synthesizing N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves sequential steps: (i) Nitration of dimethyl 5-nitroisophthalate followed by amidation with dihydroxypropylamine, (ii) Catalytic hydrogenation to reduce the nitro group to an amine, (iii) Iodination using potassium iodochloride under acidic conditions, and (iv) Final acylation with 2-acetoxypropionyl chloride. Optimization includes temperature control (e.g., 50–60°C for iodination to avoid side reactions) and solvent selection (e.g., ethanol for hydrogenation to stabilize intermediates). Monitoring via TLC (using chloroform/methanol/formic acid systems) ensures step completion .

Q. How is the purity of this compound assessed using chromatographic methods?

  • Methodology : Liquid chromatography (LC) with UV detection is employed. A sample solution (0.10 g in 10 mL water) is diluted to 100 mL for a standard reference. Peaks are integrated automatically, with impurities quantified as ≤3× the main peak area. This method ensures ≤3% total impurities, critical for pharmaceutical intermediates .

Q. What spectroscopic techniques are used to confirm functional groups in this compound?

  • Methodology :
  • IR Spectroscopy : Key absorption bands include:
  • 3390 cm⁻¹ (O–H stretching),
  • 1637 cm⁻¹ (amide C=O),
  • 1540 cm⁻¹ (N–H bending).
  • NMR : ¹H NMR identifies hydroxyl protons (δ 4.8–5.2 ppm) and aromatic protons (δ 7.2–7.5 ppm).
    Cross-validation with elemental analysis ensures structural fidelity .

Advanced Research Questions

Q. What crystallographic techniques elucidate its molecular structure, and what intermolecular interactions are observed?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals:
  • Monoclinic crystal system (space group C12/c1) with lattice parameters a = 24.285 Å, b = 11.802 Å.
  • Intermolecular I⋯O halogen bonds (2.8–3.1 Å) and N–H⋯O hydrogen bonds stabilize the lattice.
  • Twisted aromatic rings (14.0° dihedral angle) due to steric hindrance from iodines .

Q. How does the compound form co-crystals with bipyridine derivatives, and what analytical methods confirm this?

  • Methodology : Co-crystallization with 4,4′-bipyridine N,N′-dioxide in aqueous Zn(NO₃)₂ yields a 3D hydrogen-bonded network. SC-XRD confirms O–H⋯O bonds (1.8–2.0 Å) between hydroxyl groups and bipyridine oxygen. Thermal gravimetric analysis (TGA) verifies stability up to 200°C .

Q. How to resolve discrepancies in purity data from LC versus spectroscopic methods?

  • Methodology : LC quantifies bulk impurities, while IR/NMR detects structural anomalies (e.g., unreacted amine or iodination byproducts). Cross-referencing LC peaks with spiked standards (e.g., iodinated isomers) and 2D NMR (COSY, HSQC) resolves conflicts. For example, LC may miss stereoisomers detectable via NOESY .

Q. What are the decomposition products under thermal stress, and how are they identified?

  • Methodology : Heating at 250°C produces purple gas (iodine vapor) and char residue. GC-MS identifies volatile byproducts (e.g., propylene glycol derivatives), while XPS confirms iodine oxidation states (I⁰/I⁻). Stability studies recommend storage below 25°C in inert atmospheres .

Q. How does hydrogen bonding affect solubility and stability in aqueous formulations?

  • Methodology : Solubility assays (e.g., shake-flask method) show pH-dependent behavior:
  • High solubility at pH 7–8 due to deprotonated hydroxyls.
  • Hydrogen bonding with water (O–H⋯O, 2.6 Å) enhances stability, confirmed by dynamic light scattering (DLS) over 30 days .

Q. What is its role in synthesizing iodinated contrast agents, and how is reactivity controlled?

  • Methodology : As an intermediate, the 5-amino group undergoes acylation (e.g., with glycolic acid derivatives) to form non-ionic contrast agents like Iopamidol. Reactivity is controlled by protecting hydroxyls with acetyl groups during iodination, then deprotecting with NaOH .

Q. How to scale up synthesis while maintaining purity?

  • Methodology : Continuous flow reactors minimize batch variability. Critical parameters:
  • Residence time ≤30 minutes for iodination to prevent over-iodination.
  • Azeotropic distillation (toluene/water) removes HCl byproducts.
  • In-line FTIR monitors reaction progress, ensuring >98% yield .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。